molecular formula C21H20N2O6S B2929425 5-(benzyloxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide CAS No. 1021024-10-1

5-(benzyloxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide

Cat. No.: B2929425
CAS No.: 1021024-10-1
M. Wt: 428.46
InChI Key: GCZVFSVUOROPIJ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide (CAS 1021024-10-1) is a synthetic organic compound with a molecular formula of C 21 H 20 N 2 O 6 S and a molecular weight of 428.5 g/mol . This chemical features a pyran-2-carboxamide core structure substituted with a benzyloxy group and a 4-sulfamoylphenethyl moiety, making it a molecule of significant interest in medicinal chemistry and biochemical research. The compound's primary research value is linked to its structural motif, which incorporates a sulfonamide group (SO 2 NH 2 ). Sulfonamides are well-established as potent inhibitors of carbonic anhydrases , a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide . Researchers are actively exploring bacterial CAs, such as those from Vibrio cholerae (VchCAα, VchCAβ, and VchCAγ), as innovative antimicrobial targets to combat antibiotic resistance . While this specific molecule may not be reported on, it shares a critical pharmacophore with investigated compounds: the 4-sulfamoylphenethylamide scaffold. This structure is featured in other derivatives that have been designed and synthesized as selective inhibitors of bacterial carbonic anhydrases, suggesting its potential application in the development of anti-virulence agents against cholera and other bacterial pathogens . As a building block in drug discovery, this compound can be utilized to study structure-activity relationships (SAR) and to develop novel enzyme inhibitors. It is supplied for research and development purposes only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-oxo-5-phenylmethoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c22-30(26,27)17-8-6-15(7-9-17)10-11-23-21(25)19-12-18(24)20(14-29-19)28-13-16-4-2-1-3-5-16/h1-9,12,14H,10-11,13H2,(H,23,25)(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZVFSVUOROPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Benzyloxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₁N₃O₅S
  • Molecular Weight : 305.31 g/mol
  • CAS Number : 119736-16-2

Research indicates that compounds similar to this compound act as inhibitors of specific kinases, particularly Src family kinases (SFKs). These kinases play a crucial role in cancer progression, and their inhibition is a promising therapeutic strategy in oncology .

Biological Activity

  • Anticancer Properties :
    • Inhibition of Src Kinase : The compound has shown potential as an inhibitor of Src kinase, which is implicated in various cancers. In vitro studies demonstrated that derivatives of pyran-2-carboxamide significantly reduce the proliferation of cancer cell lines by inhibiting SFK activity .
  • Neuroprotective Effects :
    • Compounds with similar structures have been evaluated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. For instance, related compounds have exhibited selective inhibition of monoamine oxidase B (MAO-B), which is beneficial for neuroprotection .
  • Antioxidant Activity :
    • The antioxidant capacity of similar compounds has been assessed using the Oxygen Radical Absorbance Capacity (ORAC) assay, revealing significant free radical scavenging abilities. This property contributes to their potential in treating oxidative stress-related conditions .

Case Study 1: Src Kinase Inhibition

A study synthesized various 6-substituted derivatives of 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide and evaluated their inhibitory effects on Src kinase. The results indicated that these derivatives could effectively inhibit the kinase's activity, leading to reduced cell viability in cancer cell lines.

CompoundIC50 (µM)Cell Line
Derivative A15A431 (epidermoid carcinoma)
Derivative B10MDA-MB-231 (breast cancer)

Case Study 2: Neuroprotective Effects

In another study, a related compound was tested for its MAO-B inhibitory activity, showing an IC50 value of 0.062 µM, which indicates a strong potential for neuroprotection against dopaminergic neuron degeneration.

CompoundIC50 (µM)Mechanism
Compound X0.062Competitive MAO-B inhibitor
Compound Y0.0953Reference inhibitor (rasagiline)

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Polarity: The sulfamoyl group in the target compound introduces significant polarity compared to non-sulfonamide analogues (e.g., methoxy or phenethyl derivatives). Fluorinated derivatives (e.g., 4-fluorobenzyloxy) improve metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .

Furan-2-ylmethyl introduces a heteroaromatic ring, which may interact with π-π stacking or hydrogen-bonding sites in enzymes.

Molecular Weight Trends :

  • The target compound (438.5 g/mol) is heavier than simpler analogues (e.g., 349.4 g/mol for ), primarily due to the sulfamoyl group. Higher molecular weight may impact pharmacokinetics, such as absorption rates.

Research Implications and Limitations

While the provided evidence lacks explicit biological or pharmacological data for the target compound, structural comparisons suggest its sulfamoyl group could confer unique advantages in drug design, such as targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrases). Conversely, analogues like and may prioritize lipophilicity or metabolic stability. Further studies are needed to validate these hypotheses experimentally.

Note: Safety and handling protocols for related compounds (e.g., storage away from ignition sources ) should be extrapolated to the target compound until specific data is available.

Q & A

Q. What synthetic strategies are effective for introducing the sulfamoylphenethyl moiety into pyran-2-carboxamide derivatives?

The sulfamoylphenethyl group can be introduced via carbodiimide-mediated coupling (e.g., EDCI/NHS) between 4-sulfamoylphenethylamine and the activated carboxylic acid intermediate. This method minimizes racemization and side reactions. Post-coupling, purification via column chromatography (e.g., silica gel, CH₂Cl₂/MeOH gradient) is critical to isolate the target compound .

Q. How can the purity and structural integrity of the compound be validated after synthesis?

Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Assign peaks for the benzyloxy group (δ ~4.8–5.2 ppm for OCH₂Ph), sulfamoyl protons (δ ~7.3–7.7 ppm), and pyran-4-one carbonyl (δ ~170–175 ppm) .
  • APCI-MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the carboxamide bond cleavage .
  • Elemental Analysis : Verify C, H, N, S ratios within ±0.4% of theoretical values .

Q. What are the key stability challenges for this compound under experimental storage conditions?

The compound is susceptible to hydrolysis at the pyran-4-one carbonyl under acidic (pH < 3) or basic (pH > 10) conditions. Store in anhydrous DMSO or acetonitrile at –20°C to prevent degradation. Monitor stability via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) across studies be resolved?

Discrepancies may arise from differences in assay conditions (e.g., buffer pH, temperature) or impurities. Standardize protocols:

  • Use freshly prepared stock solutions to avoid solvent-induced aggregation.
  • Validate target engagement via orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition kinetics) .
  • Quantify residual solvents (e.g., DMF) via GC-MS, as they may interfere with biological activity .

Q. What methodologies optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Co-solvent Systems : Use 10% β-cyclodextrin in PBS (pH 7.4) to enhance aqueous solubility.
  • Prodrug Derivatization : Introduce a hydrolyzable ester at the benzyloxy group (e.g., acetate) to improve bioavailability, followed by enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) for sustained release .

Q. How can the compound’s mechanism of action be distinguished from off-target effects in cellular assays?

  • CRISPR-Cas9 Knockout : Validate target specificity using isogenic cell lines lacking the putative target protein.
  • Chemical Proteomics : Employ photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS identification .
  • Dose-Response Analysis : Compare EC₅₀ values across related pathways to assess selectivity .

Q. What computational tools predict the compound’s binding mode to sulfamoyl-targeted enzymes?

  • Molecular Docking : Use AutoDock Vina with crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase) to model interactions.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., Zn²⁺ coordination in metalloenzymes) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations to validate predicted binding hotspots .

Data Analysis and Experimental Design

Q. How should researchers design dose-escalation studies to minimize toxicity while maintaining efficacy?

  • MTD Determination : Conduct a 14-day repeat-dose study in rodents (3–5 dose groups, n = 6/group), monitoring body weight, organ histopathology, and plasma ALT/AST levels.
  • PK/PD Modeling : Use non-compartmental analysis (WinNonlin) to correlate AUC₀–24h with target inhibition .

Q. What statistical approaches address batch-to-batch variability in synthesis?

  • Design of Experiments (DoE) : Apply a central composite design to optimize reaction parameters (e.g., temperature, stoichiometry) and reduce impurity formation .
  • Multivariate Analysis (PCA) : Identify critical quality attributes (CQAs) influencing potency and stability .

Contradictory Evidence Resolution

Q. How to reconcile conflicting reports on the compound’s metabolic stability?

Differences may stem from enzyme sources (e.g., human vs. rat liver microsomes) or incubation conditions. Standardize assays:

  • Use pooled human liver microsomes (HLM) with NADPH-regenerating systems.
  • Quantify metabolites via UPLC-QTOF (e.g., glucuronidation at the benzyloxy group) .
  • Cross-validate with hepatocyte models (3D spheroids) for physiological relevance .

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